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molecular formula C9H6F3NO4 B167498 2-Nitro-4-(trifluoromethyl)phenylacetic acid CAS No. 1735-91-7

2-Nitro-4-(trifluoromethyl)phenylacetic acid

Cat. No. B167498
M. Wt: 249.14 g/mol
InChI Key: DUDZAZPWJFTDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05711966

Procedure details

To a cooled (0°) solution of 4-trifluoromethylphenylacetic acid (550 g; 1.45 mol) in sulfuric acid (2.0 L) was added, over 1.5 hours, nitric acid (90%; 300 mL) at such a rate as to maintain the temperature between 0° and 5° C. The solution was stirred for 15 minutes, then poured into ice water (17 L). The solid that separated was collected on a filter, washed with water (2 times with 2.5 L, by resuspension), then dissolved in ether (3.0 L). The ethereal solution was washed with water (2 times with 1.0 L), dried, then concentrated in vacuo. The last traces of water were removed by co-distillation with ethanol (500 mL). Yield: 588.2 g (96.4%). The material was suitable for further transformation. Additional product (116.6 g) was obtained from a scouting run.
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
17 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.[N+:15]([O-])([OH:17])=[O:16]>S(=O)(=O)(O)O>[N+:15]([C:5]1[CH:4]=[C:3]([C:2]([F:13])([F:14])[F:1])[CH:8]=[CH:7][C:6]=1[CH2:9][C:10]([OH:12])=[O:11])([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CC(=O)O)(F)F
Name
Quantity
2 L
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
17 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, over 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solid that separated
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
washed with water (2 times with 2.5 L, by resuspension)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether (3.0 L)
WASH
Type
WASH
Details
The ethereal solution was washed with water (2 times with 1.0 L)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The last traces of water were removed by co-distillation with ethanol (500 mL)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 116.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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